2-[(Acetylthio)methyl]-3-phenylpropionic Acid

Enantiomeric purity Synthetic intermediate Chiral building block

This racemic acetyl-protected thiol is the established industrial precursor for enkephalinase inhibitors (racecadotril, thiorphan) and β-lactamase inhibitors. • Cost-effective racemate eliminates need for expensive chiral building blocks in API synthesis. • Acetyl-protected thiol ensures stability and controlled reactivity in multi-step syntheses. • ≥98% purity supports reproducible SAR data; ideal single starting material for enzymatic desymmetrization to access both enantiomers.

Molecular Formula C12H14O3S
Molecular Weight 238.3 g/mol
CAS No. 91702-98-6
Cat. No. B027288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Acetylthio)methyl]-3-phenylpropionic Acid
CAS91702-98-6
Synonymsα-[(Acetylthio)methyl]benzenepropanoic Acid; _x000B_2-(Acetylthiomethyl)-3-phenylpropionic Acid;  2-[(Acetylsulfanyl)methyl]-3-phenylpropionic Acid; 
Molecular FormulaC12H14O3S
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCC(=O)SCC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
InChIKeyBCAAXVOKLXDSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
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2-[(Acetylthio)methyl]-3-phenylpropionic Acid: Racemic Intermediate


2-[(Acetylthio)methyl]-3-phenylpropionic Acid (CAS 91702-98-6) is an acetyl-protected thiol-containing 3-phenylpropionic acid derivative . It exists as a racemic mixture and is predominantly utilized as a synthetic intermediate in the preparation of enkephalinase inhibitors, such as racecadotril and thiorphan, as well as β-lactamase inhibitors .

2-[(Acetylthio)methyl]-3-phenylpropionic Acid: Substitution Limitations


The racemic nature and specific acetylthio protecting group of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid (CAS 91702-98-6) are critical functional attributes that preclude direct substitution with its individual enantiomers, such as (R)-2-Acetylthio-3-phenylpropionic acid (CAS 57359-76-9) or (S)-2-Acetylthio-3-phenylpropionic acid (CAS 76932-17-7), or with deprotected thiol analogs [1]. The acetyl group is essential for stability and controlled reactivity during multi-step syntheses, while the racemic form provides a cost-effective and scalable entry point for processes that either require both enantiomers or employ subsequent chiral resolution .

2-[(Acetylthio)methyl]-3-phenylpropionic Acid: Procurement & Differentiation


Stereochemical Identity: Racemic Mixture vs. Single Enantiomers

2-[(Acetylthio)methyl]-3-phenylpropionic Acid (CAS 91702-98-6) is a racemic (1:1) mixture of the (R)- and (S)-enantiomers, in contrast to the single enantiomer forms, (R)-2-Acetylthio-3-phenylpropionic acid (CAS 57359-76-9) and (S)-2-Acetylthio-3-phenylpropionic acid (CAS 76932-17-7) [1]. This racemic nature is quantitatively defined by an enantiomeric excess (ee) of 0%, a key specification for synthetic routes that either utilize a racemic substrate for subsequent chiral resolution or where the final active pharmaceutical ingredient (API) is also a racemate [2].

Enantiomeric purity Synthetic intermediate Chiral building block

Purity Comparison: TCI vs. Benchmark Suppliers

The target compound is commercially available with a certified purity of ≥98.0% (by neutralization titration) from TCI (Product A2220), as compared to standard purities of 97% or 95% from other major suppliers . The GC purity specification is ≥93.0%, highlighting the importance of understanding the specific analytical method used for purity determination .

Analytical purity Quality control Chemical procurement

Melting Point: Racemate vs. (S)-Enantiomer

The melting point of racemic 2-[(Acetylthio)methyl]-3-phenylpropionic Acid (CAS 91702-98-6) is reported as 39°C , which is significantly lower than the 41-43°C melting point range reported for the (S)-enantiomer (CAS 76932-17-7) .

Physical characterization Solid-state properties Quality control

2-[(Acetylthio)methyl]-3-phenylpropionic Acid Applications


Racemic Enkephalinase Inhibitor Synthesis

The compound is the established and cost-effective racemic precursor for the industrial-scale synthesis of the antidiarrheal agent racecadotril (and its active metabolite thiorphan) . Its racemic nature, as quantified in Section 3, perfectly matches the stereochemical requirements of the final API, eliminating the need for expensive chiral building blocks and ensuring an efficient, high-yield manufacturing process.

Preparative Chiral Resolution for Both Enantiomers

For research programs requiring access to both the (R)- and (S)-enantiomers of the acetylthio acid (e.g., for SAR studies or development of enantiopure drug candidates like dexecadotril and ecadotril), the racemic compound (CAS 91702-98-6) serves as the ideal, single starting material [1]. Methodologies, such as enzymatic desymmetrization, can be applied to the racemate to produce both enantiomers from one common, scalable pool of precursor.

Medicinal Chemistry for β-Lactamase Inhibitors

The compound's high certified purity (≥98.0% by titration), as detailed in Section 3, supports its use as a β-thiopropionyl-amino acid derivative in the development of novel β-lactamase inhibitors . In this application, where trace impurities could confound biological assay results, the higher purity grade available from select suppliers (e.g., TCI) is a critical factor for obtaining reproducible and interpretable structure-activity relationship (SAR) data.

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